molecular formula C16H17ClN2OS B607309 Encenicline CAS No. 550999-75-2

Encenicline

Cat. No. B607309
M. Wt: 320.84
InChI Key: SSRDSYXGYPJKRR-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Encenicline is C16H17ClN2OS . Its IUPAC name is N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-chloro-1-benzothiophene-2-carboxamide . The molecular weight is 320.83 g/mol .


Physical And Chemical Properties Analysis

Encenicline has a molecular weight of 320.84 and a molecular formula of C16H17ClN2OS . It is a small molecule and is classified as a synthetic organic compound . The compound exhibits good brain penetration and an adequate exposure time for clinical utility .

Scientific Research Applications

  • Encenicline demonstrated clinically meaningful improvements in cognition and function in patients with schizophrenia. A study found significant trends in improvement across all cognition scales in patients on chronic stable atypical antipsychotics treated with encenicline (Keefe et al., 2015).

  • In healthy volunteers, encenicline showed well-tolerated, dose-proportional increases in pharmacokinetic profiles, with procognitive effects observed at certain doses. This study highlighted its potential for cognitive impairment in Alzheimer's disease and schizophrenia (Barbier et al., 2015).

  • Encenicline was found to improve cognition in patients with schizophrenia, acting as a neuromodulator and potentiating the response to acetylcholine, highlighting its potential as a treatment for cognitive impairment in schizophrenia (Marder, 2016).

  • In a study focusing on Alzheimer’s disease, encenicline showed significant improvements in cognition and global functioning in adults with mild to moderate Alzheimer’s disease, supporting its continued development as a treatment for cognitive impairments (Moebius et al., 2015).

  • EVP-6124 (encenicline) improved memory performance in rats and was well-tolerated in Phase I and II trials involving patients with mild-to-moderate Alzheimer's disease, showing significant improvements on cognitive and functional measures (Deardorff et al., 2015).

Future Directions

Encenicline was in phase III clinical trials for the treatment of cognitive impairment in schizophrenia, but it failed to meet the study endpoints in 2016 . The trials were scheduled to run until January 2017, but as of December 2016, they appear to still be on hold . There is speculation that this may be due to either the increased daily dose given in the phase III trial compared to earlier trials that showed promise .

properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRDSYXGYPJKRR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025836
Record name Encenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia.
Record name Encenicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Encenicline

CAS RN

550999-75-2
Record name (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550999-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encenicline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Encenicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11726
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Encenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENCENICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
517
Citations
RSE Keefe, HA Meltzer, N Dgetluck, M Gawryl… - …, 2015 - nature.com
… encenicline 0.27 mg, and −0.7 to −1.35 with encenicline 0.9 mg at days 28, 56, and 77 (Figure 2c). The difference between encenicline … the difference between encenicline 0.27 mg and …
Number of citations: 145 www.nature.com
AJ Barbier, M Hilhorst, A Van Vliet, P Snyder… - Clinical …, 2015 - Elsevier
… Subjects received a single 1-, 3.5-, 7-, 20-, 60-, or 180-mg oral solution dose of encenicline … encenicline and evaluated the effects of food and sex on encenicline pharmacokinetic profile. …
Number of citations: 53 www.sciencedirect.com
H Moebius, G Loewen, N Dgetluck, D Hilt - 2015 - AAN Enterprises
OBJECTIVE:The objective of this Phase 2b study was to evaluate the safety and effects of 3 different encenicline doses (0.27mg, 0.9mg, or 1.8mg) versus placebo on cognition and …
Number of citations: 2 n.neurology.org
M Salaga, LV Blomster, A Piechota-Polańczyk… - … of Pharmacology and …, 2016 - ASPET
… of encenicline on frequencies of FoxP3 + and interleukin (IL)-17A + T cells in the mouse colon. Encenicline … , we examined whether treatment with encenicline affects the number of …
Number of citations: 41 jpet.aspetjournals.org
A Kons, A Be̅rziņš, A Actiņš, T Rekis… - Crystal Growth & …, 2019 - ACS Publications
In a study of the solid form landscape of R-encenicline hydrochloride (Enc-HCl), it was found that this compound is dodecamorphic and presents the first published example of …
Number of citations: 22 pubs.acs.org
S Brannan - Schizophrenia Bulletin, 2019 - academic.oup.com
… safety of once-daily encenicline tablets as a pro-cognitive treatment in stable patients with schizophrenia. Our primary hypothesis was that encenicline would demonstrate efficacy for …
Number of citations: 12 academic.oup.com
R Bobrovs, A Kons, A Berzins, T Rekis… - Crystal Growth & …, 2018 - ACS Publications
Encenicline hydrochloride (Enc-HCl) crystallizes in four different monohydrate phases, but at the same time crystallization in a nonsolvated phase is not observed, indicating that water …
Number of citations: 13 pubs.acs.org
S Verma, A Kumar, T Tripathi… - Journal of Pharmacy and …, 2018 - academic.oup.com
Objectives Alzheimer's disease (AD) has become the primary cause of dementia. It shows a progressive cognitive dysfunction with degenerating neurons. Acetylcholine receptors (…
Number of citations: 107 academic.oup.com
G Laus, S Neuner, R Metz, T Müller… - … journal for reviews …, 2019 - scholar.archive.org
For the production of drug substances a robust, scalable process delivering the active pharmaceutical ingredient (API) in excellent chemical and polymorphic purity is required. For this …
Number of citations: 2 scholar.archive.org
SR Marder - BMJ Ment Health, 2016 - mentalhealth.bmj.com
… However, if the effects seen in this study are replicated and if encenicline is approved by regulatory bodies, this will encourage me to prescribe this agent to a substantial number of …
Number of citations: 13 mentalhealth.bmj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.